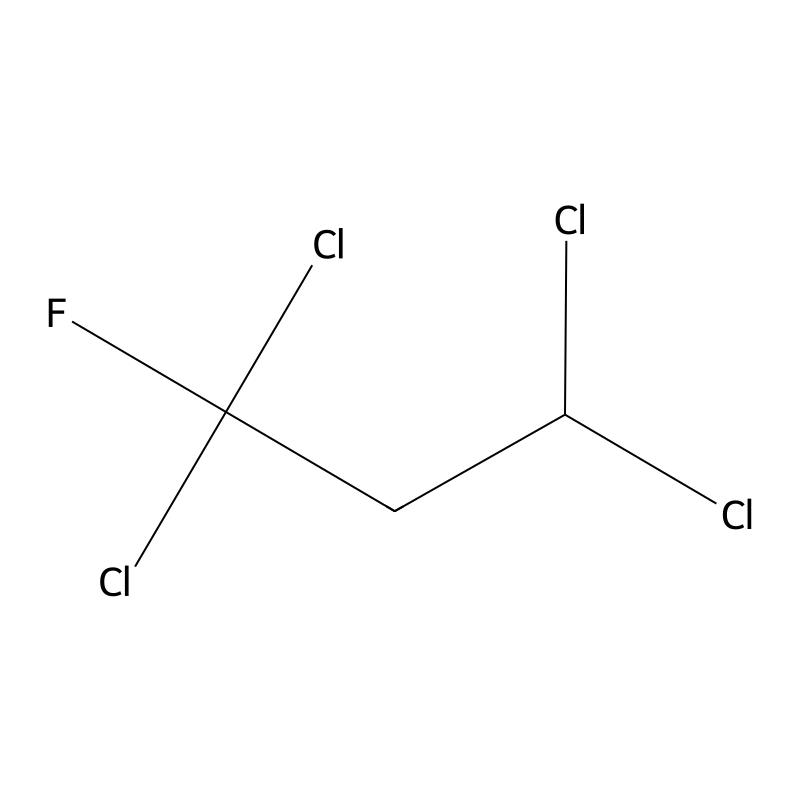

1,1,3,3-Tetrachloro-1-fluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1,3,3-Tetrachloro-1-fluoropropane (HCFC-241fa, CAS 175897-94-6) is a critical underfluorinated intermediate utilized in the multi-step synthesis of next-generation, low-global-warming-potential (GWP) hydrochlorofluoroolefins (HCFOs), specifically trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)). Commercially, it serves as a strategic precursor for vapor-phase catalytic fluorination processes. By isolating and utilizing HCFC-241fa rather than relying on direct, single-step catalytic liquid-phase fluorination of fully chlorinated feedstocks, manufacturers can drastically reduce the formation of oligomeric tars and extend catalyst lifespans[1]. Furthermore, HCFC-241fa exhibits distinct azeotropic behavior with hydrogen fluoride (HF), which is highly relevant for process engineers designing efficient separation and recycle loops in continuous fluorination reactors[2].

Substituting HCFC-241fa with its fully chlorinated parent compound, 1,1,1,3,3-pentachloropropane (HCC-240fa), fundamentally alters reactor dynamics and catalyst longevity. Direct catalytic liquid-phase fluorination of HCC-240fa is prone to severe tar and heavy by-product formation, leading to rapid catalyst deactivation and unacceptable process downtime [1]. Conversely, non-catalytic liquid-phase reactions of HCC-240fa are impractically slow, yielding stable underfluorinated intermediates like HCFC-241fa. Procuring isolated HCFC-241fa allows researchers and process engineers to directly feed vapor-phase catalytic reactors, bypassing the tar-forming liquid-phase bottleneck and enabling precise kinetic studies on the final fluorination steps toward HCFO-1233zd [1]. Additionally, substituting with more fluorinated analogs like HCFC-242fa fails to replicate the specific HF-azeotrope separation dynamics required to optimize early-stage recycle loops [2].

Vapor-Phase Feedstock Suitability and Tar Reduction

In the synthesis of HCFO-1233zd, utilizing a pre-fluorinated feedstock rich in HCFC-241fa fundamentally shifts the reaction from a tar-forming liquid-phase process to a clean vapor-phase process. Direct catalytic liquid-phase fluorination of the fully chlorinated baseline, HCC-240fa, promotes the formation of oligomeric tars that rapidly deactivate catalysts. By isolating and utilizing a feedstock comprising at least 95 wt% underfluorinated intermediates like HCFC-241fa, process engineers can conduct the final fluorination in the vapor phase (250°C to 450°C) over solid catalysts, completely bypassing liquid-phase oligomerization and drastically reducing reactor downtime[1].

| Evidence Dimension | Feedstock composition and phase compatibility |

| Target Compound Data | >95 wt% intermediate feed (HCFC-241fa inclusive) enables continuous vapor-phase reaction at 250–450°C |

| Comparator Or Baseline | 100% HCC-240fa (requires catalytic liquid-phase, leading to tar build-up) |

| Quantified Difference | Elimination of liquid-phase tar oligomerization and associated catalyst downtime |

| Conditions | Vapor-phase reactor with solid fluorination catalyst (e.g., fluorinated Cr2O3) |

Procuring HCFC-241fa allows process chemists to evaluate vapor-phase catalyst performance without the confounding variable of liquid-phase tar formation.

Azeotropic Distillation and HF Recycling Efficiency

A critical procurement advantage of HCFC-241fa is its ability to form azeotropic or azeotrope-like mixtures with hydrogen fluoride (HF). When separating reaction mixtures, generic chlorinated propanes often require complex, energy-intensive fractional distillation to isolate from unreacted HF. In contrast, the HCFC-241fa/HF azeotrope distills at a distinct, predictable boiling point, allowing for near-quantitative recovery and recycling of HF back into the fluorination reactor. This thermodynamic property is essential for designing efficient, closed-loop continuous manufacturing processes for low-GWP refrigerants [1].

| Evidence Dimension | Separation efficiency from Hydrogen Fluoride |

| Target Compound Data | Forms defined binary azeotrope/azeotrope-like mixture with HF |

| Comparator Or Baseline | Generic halocarbons (non-azeotropic, requiring multi-stage separation) |

| Quantified Difference | Enables single-stage azeotropic distillation for HF recovery |

| Conditions | Distillation of reactor effluent in continuous fluorination processes |

Engineers must procure this specific compound to validate thermodynamic models and optimize reflux ratios for HF recycling loops.

Single-Pass Productivity in Non-Catalytic Liquid-Phase Systems

When manufacturers attempt to avoid catalyst deactivation by running the fluorination of HCC-240fa without a catalyst, the reaction kinetics drop significantly, resulting in low single-pass productivity of the final HCFO-1233zd product. Under these non-catalytic conditions, HCFC-241fa accumulates as a highly stable underfluorinated intermediate. Procuring analytical standards of HCFC-241fa allows researchers to precisely quantify this kinetic bottleneck and calibrate gas chromatography (GC) equipment for reactor effluent monitoring, a task impossible if relying solely on the starting material or final product [1].

| Evidence Dimension | Intermediate stability and accumulation |

| Target Compound Data | High stability and accumulation in non-catalytic liquid-phase HF reactions |

| Comparator Or Baseline | HCFO-1233zd (final product, low yield in non-catalytic single-pass) |

| Quantified Difference | HCFC-241fa serves as the primary stable arrest-point in non-catalytic pathways |

| Conditions | Non-catalytic liquid-phase reaction of HCC-240fa with HF |

Procuring this specific intermediate is mandatory for calibrating analytical instruments to accurately measure reactor conversion efficiency.

Vapor-Phase Fluorination Catalyst Screening

Because direct liquid-phase fluorination of fully chlorinated precursors causes severe tar build-up, researchers developing new solid fluorination catalysts (such as modified chromium oxides) require stable intermediate feedstocks. Procuring HCFC-241fa allows laboratories to accurately simulate the vapor-phase continuous reactor conditions (250°C–450°C) used in commercial HCFO-1233zd production without prematurely fouling their experimental catalyst beds with liquid-phase oligomers [1].

Azeotropic Distillation and Separation Process Design

Chemical engineers designing separation columns for hydrochlorofluoroolefin manufacturing plants must account for the complex thermodynamic interactions between hydrogen fluoride and organic intermediates. HCFC-241fa is procured to experimentally validate thermodynamic models, test distillation column packing materials, and optimize the reflux ratios required to exploit its specific azeotrope with HF, ensuring highly efficient acid recycling [2].

Analytical Standard for Reactor Effluent Monitoring

In both catalytic and non-catalytic fluorination workflows, quantifying the exact ratio of underfluorinated intermediates is critical for determining single-pass conversion efficiency. HCFC-241fa serves as an essential analytical standard for calibrating GC-MS and GC-FID instruments, enabling process chemists to track the step-wise conversion of HCC-240fa and dynamically adjust HF mole ratios or reactor residence times [1].

XLogP3

Wikipedia

Dates

Explore Compound Types